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Compound Name: d
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Cat. No.: B062159

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-4-methylphenylboronic acid (CAS No. 168267-99-0), a key building block in organic
synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] This
document is intended for researchers, scientists, and professionals in drug development,
offering detailed experimental protocols and tabulated spectral data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

3-Fluoro-4-methylphenylboronic acid is an organoboron compound with the chemical
formula C7HsBFO2 and a molecular weight of 153.95 g/mol .[2][3] It typically appears as a white
to off-white crystalline solid with a melting point in the range of 232-237 °C.[2][3] Its structure,
featuring a fluorine atom and a methyl group on the phenyl ring attached to a boronic acid
moiety, makes it a versatile reagent in cross-coupling reactions.

Spectroscopic Data

The following sections present the available spectroscopic data for 3-Fluoro-4-
methylphenylboronic acid, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
boronic acids, deuterated solvents such as DMSO-des or methanol-ds are often employed to
minimize issues with oligomerization and boroxine formation, which can lead to complex and
uninterpretable spectra.[4]

IH NMR (Proton NMR):

While a publicly available, experimentally verified *H NMR spectrum for 3-Fluoro-4-
methylphenylboronic acid in a standard solvent is not readily available in the searched
literature, the expected signals can be predicted based on the structure and data from similar
compounds. The aromatic region would exhibit complex splitting patterns due to the fluorine-
proton and proton-proton couplings. The methyl protons would appear as a singlet, and the
acidic protons of the boronic acid group are often broad and may exchange with residual water
in the solvent.

13C NMR (Carbon NMR):

Similar to the proton NMR, a specific experimental 13C NMR dataset for this compound was not
found in the public domain during the literature search. The spectrum is expected to show
distinct signals for each of the seven carbon atoms, with the carbon atoms directly bonded to
fluorine and boron exhibiting characteristic chemical shifts and coupling constants.

9F NMR (Fluorine NMR):

The °F NMR spectrum is a crucial tool for characterizing fluorinated organic compounds.[5] It
provides information about the chemical environment of the fluorine atom. A single resonance
Is expected for the fluorine atom in 3-Fluoro-4-methylphenylboronic acid, and its chemical
shift would be indicative of its position on the aromatic ring. The typical chemical shift range for
aromatic fluorine compounds is broad.[6]

1B NMR (Boron NMR):

The 1B nucleus is NMR active and provides direct information about the boron center. For
arylboronic acids, the 1B NMR spectrum typically shows a broad signal in the range of 27-33
ppm.[7] This chemical shift is characteristic of the trigonal planar sp? hybridized boron atom in
the boronic acid functionality.
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Table 1: Summary of Expected NMR Data for 3-Fluoro-4-methylphenylboronic acid

Expected Chemical Expected

Nucleus ) o Notes
Shift (ppm) Multiplicity

H ~7.0-8.0 Multiplet Aromatic Protons
~2.3 Singlet -CHs
Broad Singlet -B(OH)2

_ Aromatic Carbons (C-
13C ~115-165 Singlet, Doublet )

F coupling)

~15-25 Singlet -CHs
19F -110to -120 Multiplet Referenced to CFCls
up ~27-33 Broad Singlet

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of 3-Fluoro-4-methylphenylboronic
acid has been recorded and is available on public spectral databases.[8] The key vibrational
frequencies provide information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 3-Fluoro-4-methylphenylboronic acid
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (boronic acid,

~3300-3600 Broad, Strong ) )
intermolecular H-bonding)

~3000-3100 Medium C-H stretch (aromatic)
~2900-3000 Weak C-H stretch (methyl)
~1600 Medium C=C stretch (aromatic)
~1350-1450 Strong B-O stretch

~1200-1300 Strong C-F stretch

~1000-1100 Strong B-C stretch

Note: The exact peak positions and intensities may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The analysis of boronic acids by mass spectrometry can be challenging due to
their tendency to form cyclic anhydrides (boroxines) upon heating.[9] Therefore, soft ionization
techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) are often preferred over Electron lonization (EI).[9][10]

A specific mass spectrum for 3-Fluoro-4-methylphenylboronic acid was not found in the
searched literature. The expected molecular ion peak [M]* or protonated molecule [M+H]*
would be observed at m/z 154.

Table 3: Expected Mass Spectrometry Data for 3-Fluoro-4-methylphenylboronic acid

lonization Mode Expected m/z lon
ESI+ 155 [M+H]*
ESI- 153 [M-H]~
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 3-Fluoro-4-methylphenylboronic acid (5-10 mg) is dissolved in a suitable
deuterated solvent (e.g., DMSO-de or Methanol-ds4, ~0.7 mL) in an NMR tube. The use of these
solvents helps to break up the boroxine trimers that can form from the dehydration of the
boronic acid.[4] 1H, 13C, *°F, and 2B NMR spectra are then acquired on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and
convenient method. A small amount of the solid 3-Fluoro-4-methylphenylboronic acid is
placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR
spectrum is then recorded.

Mass Spectrometry

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a
low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion
or after separation by liquid chromatography. The mass spectrum is then acquired in either
positive or negative ion mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 3-Fluoro-4-methylphenylboronic acid.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide summarizes the key spectroscopic data and analytical methodologies for
3-Fluoro-4-methylphenylboronic acid. While complete, experimentally verified NMR and MS
data were not publicly available at the time of this review, the provided information based on
typical values for similar compounds and the available IR spectrum serves as a valuable
resource for researchers. The detailed protocols and workflow diagram offer a practical
framework for the spectroscopic analysis of this and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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